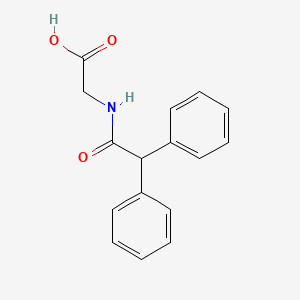

N-ジフェニルアセチルグリシン

概要

説明

Synthesis Analysis

In the case of N-Diphenylacetylglycine, it is a glycine conjugate of phenylacetic acid .

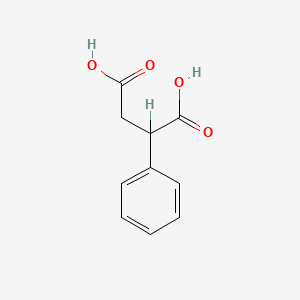

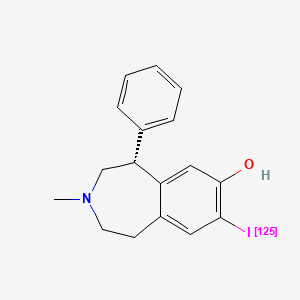

Molecular Structure Analysis

The molecular formula of N-Diphenylacetylglycine is C10H11NO3 , with a molecular weight of 193.20 g/mol . Its structure consists of a glycine moiety linked to a phenylacetic acid group .

科学的研究の応用

臨床試験と診断

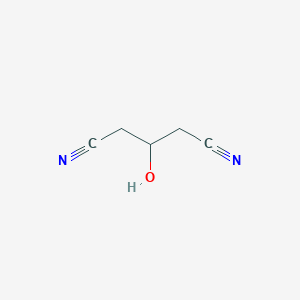

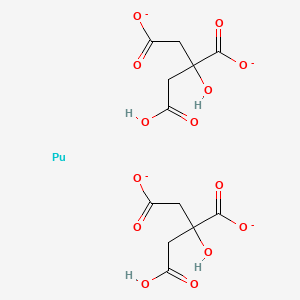

N-ジフェニルアセチルグリシン: は、臨床試験における分析標準として使用されます {svg_1}。これは、脂肪酸代謝の異常を示す可能性のある高レベルが観察される特定の代謝性疾患のバイオマーカーとして機能します。この化合物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して検出および定量され、正確な診断結果を確保します。

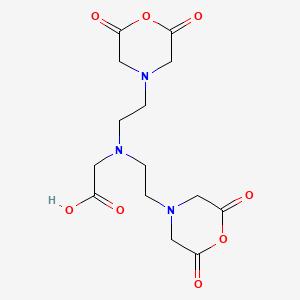

医薬品合成と修飾

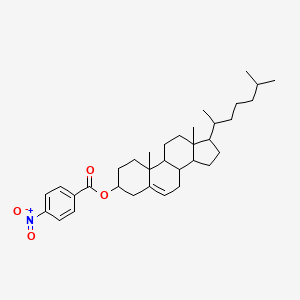

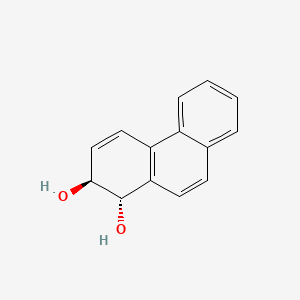

ジフェニルアセチルアミノ酢酸の構造の単純さと多様性により、医薬品合成と構造修飾の候補となります {svg_2}。医薬品分子への組み込みにより、薬理活性と代謝安定性を高めることができ、より効果的な治療薬の開発につながります。

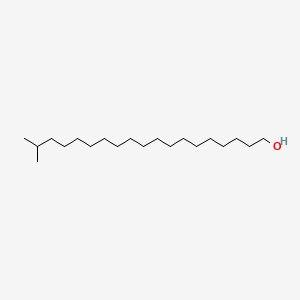

ナノテクノロジー

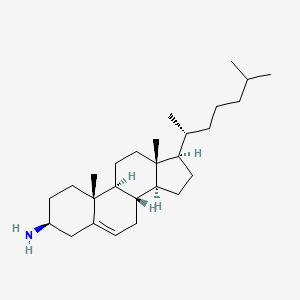

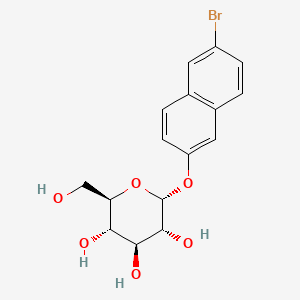

ナノサイエンスの分野では、N-ジフェニルアセチルグリシンはナノ結晶の合成に貢献しています {svg_3}。これらのナノ結晶は、サイズによって変化する独自の特性を持ち、電子機器から薬物送達システムに至るまで、幅広い用途を持つメソスケールアセンブリの作成に使用されます。

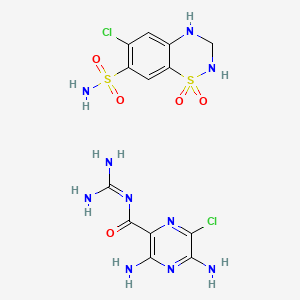

代謝産物研究

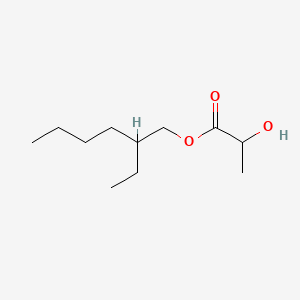

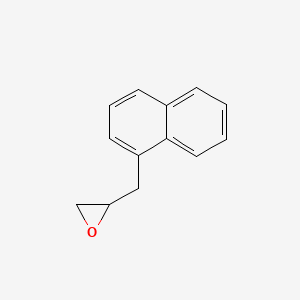

カルボン酸の代謝産物として、N-ジフェニルアセチルグリシンはさまざまな代謝経路における役割について研究されています {svg_4}。この分野の研究は、代謝性疾患の理解を深め、標的療法の開発につながる可能性があります。

香料およびフレーバー産業

ジフェニルアセチルアミノ酢酸: は、低濃度ではハチミツのような香りを特徴とするフェニル酢酸に関連しており、香水の製造や食品のフレーバーエンハンサーとして使用されます {svg_5}.

材料科学

この化合物の特性は、材料科学において、耐久性の向上や電気伝導率の変更などの特定の特性を持つ新素材の開発に活用されています {svg_6}.

生体医用アプリケーション

N-ジフェニルアセチルグリシンの生体医用アプリケーションに関する研究には、バイオフィルムの破壊やがん治療における潜在的な用途が含まれます {svg_7}。細菌の細胞壁の改変に影響を与え、がん細胞の増殖を阻害する能力は、医療研究における有望な化合物となっています。

農業科学

農業では、ジフェニルアセチルアミノ酢酸誘導体は、既知の活性分子の構造との関連性から、成長調整剤または殺虫剤の成分としての役割を調査することができます {svg_8}.

作用機序

Target of Action

N-Diphenylacetylglycine, also known as diphenylacetylaminoacetic acid, primarily targets the enzyme glycine N-acyltransferase . This enzyme plays a crucial role in the metabolism of fatty acids .

Mode of Action

The interaction of N-Diphenylacetylglycine with its target enzyme, glycine N-acyltransferase, results in the production of N-acylglycine . This reaction is part of the broader metabolic process involving the transformation of acyl-CoA and glycine .

Biochemical Pathways

N-Diphenylacetylglycine is involved in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease . Two distinct gut microbial pathways contribute to the production of phenylacetylglutamine. One pathway is catalyzed by phenylpyruvate:ferredoxin oxidoreductase and the other by phenylpyruvate decarboxylase .

Pharmacokinetics

It is known that acylglycines, a group of compounds to which n-diphenylacetylglycine belongs, are produced through the action of glycine n-acyltransferase . The excretion of certain acylglycines is increased in several inborn errors of metabolism .

Result of Action

The action of N-Diphenylacetylglycine results in the formation of N-acylglycine . This compound is a glycine conjugate of phenylacetic acid . Phenylacetic acid may arise from exposure to styrene (plastic) or through the consumption of fruits and vegetables .

Action Environment

The action, efficacy, and stability of N-Diphenylacetylglycine can be influenced by various environmental factors. For instance, the presence of certain gut microbes can affect the production of phenylacetylglutamine . .

生化学分析

Biochemical Properties

N-Diphenylacetylglycine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with glycine N-acyltransferase, an enzyme that catalyzes the transfer of acyl groups to glycine, forming N-acylglycines. This interaction is crucial for the formation of N-Diphenylacetylglycine from diphenylacetyl-CoA and glycine. The nature of this interaction involves the transfer of the diphenylacetyl group to the amino group of glycine, resulting in the formation of N-Diphenylacetylglycine .

Cellular Effects

N-Diphenylacetylglycine has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been shown to interact with adrenergic receptors, influencing cellular responses such as platelet activation and thrombosis potential . Additionally, N-Diphenylacetylglycine can impact gene expression and cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of N-Diphenylacetylglycine involves its binding interactions with biomolecules. It acts as a substrate for glycine N-acyltransferase, facilitating the transfer of the diphenylacetyl group to glycine. This binding interaction is essential for the formation of N-Diphenylacetylglycine and its subsequent biochemical effects. Furthermore, N-Diphenylacetylglycine can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Diphenylacetylglycine have been studied over time to understand its stability and degradation. It has been observed that N-Diphenylacetylglycine remains stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that N-Diphenylacetylglycine can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of N-Diphenylacetylglycine vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cellular function and metabolism. At higher doses, N-Diphenylacetylglycine can exhibit toxic or adverse effects, including alterations in enzyme activity and cellular signaling pathways. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

N-Diphenylacetylglycine is involved in several metabolic pathways, primarily through its interaction with glycine N-acyltransferase. This enzyme catalyzes the formation of N-Diphenylacetylglycine from diphenylacetyl-CoA and glycine. Additionally, N-Diphenylacetylglycine can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of N-Diphenylacetylglycine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of N-Diphenylacetylglycine across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of N-Diphenylacetylglycine is influenced by its physicochemical properties, including its molecular size and solubility .

Subcellular Localization

N-Diphenylacetylglycine is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways. The subcellular localization of N-Diphenylacetylglycine is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

特性

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRAWUFMIKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215921 | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65707-74-6 | |

| Record name | N-Diphenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65707-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

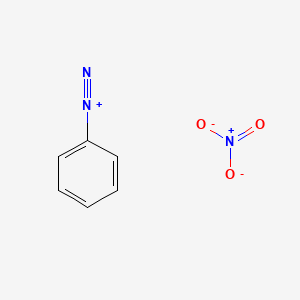

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。